molecular formula C16H11BrO2 B14439818 4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro- CAS No. 74074-04-7

4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro-

Cat. No.: B14439818
CAS No.: 74074-04-7
M. Wt: 315.16 g/mol
InChI Key: AYZMBXVSUXNTKR-UHFFFAOYSA-N
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Description

The compound 4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro- belongs to the 2,3-dihydrochromen-4-one family, characterized by a benzopyran core with a substituted phenyl group at the 3-position. For instance, Sappanone A (3-[(3,4-dihydroxyphenyl)methylene]-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one) shares the same core structure but features a 3,4-dihydroxyphenyl substituent, demonstrating antioxidant, anti-inflammatory, and anti-apoptotic activities . The brominated analog discussed here replaces the dihydroxyphenyl group with a 4-bromophenyl moiety, likely altering its electronic properties and bioactivity.

Properties

CAS No.

74074-04-7

Molecular Formula

C16H11BrO2

Molecular Weight

315.16 g/mol

IUPAC Name

3-[(4-bromophenyl)methylidene]chromen-4-one

InChI

InChI=1S/C16H11BrO2/c17-13-7-5-11(6-8-13)9-12-10-19-15-4-2-1-3-14(15)16(12)18/h1-9H,10H2

InChI Key

AYZMBXVSUXNTKR-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro- typically involves the condensation of 4H-1-benzopyran-4-one with a bromophenyl aldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydro-benzopyran ring, leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzopyran ring, converting it to an alcohol.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products:

Scientific Research Applications

4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro- involves its interaction with specific molecular targets. The bromophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The benzopyran ring can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Halogen-Substituted Analogs

a) 4H-1-Benzopyran-4-one, 3-[(4-Chlorophenyl)methylene]-2,3-dihydro- (CAS: 61926-52-1)
  • Molecular Formula : C₁₆H₁₁ClO₂
  • Key Differences :
    • The chlorine atom (Cl) in the 4-chlorophenyl group is smaller and less polarizable than bromine (Br), leading to reduced steric hindrance and weaker electron-withdrawing effects.
    • Synthesis : Prepared via coupling reactions similar to brominated analogs, as seen in the synthesis of brodifacoum (a complex brominated coumarin derivative) .
    • Bioactivity : Chlorinated derivatives are less studied for anti-inflammatory activity compared to brominated compounds but may exhibit comparable potency in certain contexts due to halogen bonding .
b) Brodifacoum (3-[3-[4-(4-Bromophenyl)phenyl]-1,2,3,4-tetrahydronaphthalen-1-yl]-2-hydroxychromen-4-one)
  • Molecular Formula : C₃₁H₂₃BrO₃
  • Key Differences: Incorporates a bromophenyl group within a tetrahydronaphthalene extension, enhancing lipophilicity and anticoagulant activity.

Hydroxylated and Alkylated Derivatives

a) Sappanone A (C₁₆H₁₂O₅)
  • Key Features :
    • 3,4-Dihydroxyphenyl substituent enhances hydrogen-bonding capacity, contributing to its antioxidant and anti-inflammatory effects .
    • Unlike brominated analogs, hydroxyl groups increase solubility but reduce metabolic stability.
b) 2-Hexyl-2,3-dihydro-4H-1-benzopyran-4-one (CAS: 62756-36-9)
  • Molecular Formula : C₁₅H₂₀O₂

Anti-Inflammatory Effects

  • Brominated Derivatives: Brodifacoum and related bromophenyl-substituted compounds show marked suppression of NO generation in LPS-induced inflammation models, suggesting a role in targeting iNOS or NF-κB pathways .
  • Chlorinated Analogs: Limited data exist, but the 4-chloro derivative (CAS: 61926-52-1) may exhibit similar mechanisms with reduced potency due to weaker halogen interactions .

Antioxidant Activity

  • Hydroxylated Derivatives: Sappanone A’s 3,4-dihydroxyphenyl group directly scavenges free radicals, whereas brominated analogs likely rely on indirect mechanisms (e.g., enzyme modulation) due to the absence of hydroxyl groups .

Physicochemical Data

Compound Molecular Formula Molecular Weight Halogen Substituent LogP* (Predicted)
Target Brominated Compound C₁₆H₁₁BrO₂ 323.17 4-Bromophenyl ~3.8
4-Chloro Analog (CAS: 61926-52-1) C₁₆H₁₁ClO₂ 270.71 4-Chlorophenyl ~3.2
Sappanone A C₁₆H₁₂O₅ 284.26 3,4-Dihydroxyphenyl ~1.5

*LogP values estimated using fragment-based methods.

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